molecular formula C11H13ClFNO B13097733 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylethan-1-ol

2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylethan-1-ol

Cat. No.: B13097733
M. Wt: 229.68 g/mol
InChI Key: RXMJUWPVUQSBNW-UHFFFAOYSA-N
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Description

2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylethan-1-ol is a synthetic organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylethan-1-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is constructed through cyclization reactions.

    Introduction of Substituents: Chlorine, fluorine, and methyl groups are introduced via halogenation and alkylation reactions.

    Formation of the Cyclopropyl Group: The cyclopropyl group is added through cyclopropanation reactions.

    Final Coupling: The final step involves coupling the pyridine derivative with the cyclopropyl group under specific conditions, such as using a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and the use of catalysts might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or aldehydes.

    Reduction: Reduction reactions could convert the compound into alcohols or amines.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biological Activity: Studied for potential antimicrobial, antifungal, or antiviral properties.

Medicine

    Drug Development: Investigated as a potential lead compound for the development of new pharmaceuticals.

Industry

    Agrochemicals: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-methylpyridin-2-yl)-2-cyclopropylethan-1-ol
  • 2-(5-Fluoro-3-methylpyridin-2-yl)-2-cyclopropylethan-1-ol

Uniqueness

The presence of both chlorine and fluorine atoms in the pyridine ring, along with the cyclopropyl group, might confer unique chemical and biological properties, distinguishing it from similar compounds.

Properties

Molecular Formula

C11H13ClFNO

Molecular Weight

229.68 g/mol

IUPAC Name

2-(4-chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylethanol

InChI

InChI=1S/C11H13ClFNO/c1-6-10(12)9(13)4-14-11(6)8(5-15)7-2-3-7/h4,7-8,15H,2-3,5H2,1H3

InChI Key

RXMJUWPVUQSBNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN=C1C(CO)C2CC2)F)Cl

Origin of Product

United States

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